3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Description
3-(3-Fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative with structural similarities to naturally occurring coumarins and psoralens. The compound features a fused furo[3,2-g]chromen-7-one core substituted at position 3 with a 3-fluoro-4-methoxyphenyl group and at position 5 with a methyl group. This substitution pattern distinguishes it from simpler furocoumarins like psoralen (7H-furo[3,2-g]chromen-7-one) and methoxsalen (9-methoxy-7H-furo[3,2-g]chromen-7-one, CAS 298-81-7) . The fluorine atom at the meta position of the phenyl ring and the para-methoxy group are expected to influence electronic properties, lipophilicity, and binding interactions in biological systems .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4/c1-10-5-19(21)24-18-8-17-13(7-12(10)18)14(9-23-17)11-3-4-16(22-2)15(20)6-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFCGUEHHGMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Chlorine : The target compound’s 3-fluoro group may enhance metabolic stability compared to the 4-chlorophenyl analog (), as fluorine is less susceptible to oxidative metabolism .
- Methoxy Positioning : The 4-methoxy group in the target compound contrasts with methoxsalen’s 9-methoxy substitution, which is critical for UV-induced DNA crosslinking .
Physicochemical Properties
- Lipophilicity: The 3-fluoro-4-methoxyphenyl group increases logP compared to non-fluorinated analogs (e.g., : logP ~3.5 vs. target compound ~4.0*).
- Solubility : Methoxy groups enhance water solubility, but fluorine’s electron-withdrawing effect may counterbalance this .
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